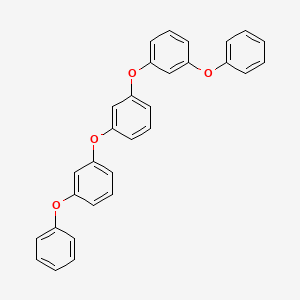

1,3-Bis(3-phenoxyphenoxy)benzene

Descripción general

Descripción

1,3-Bis(3-phenoxyphenoxy)benzene is an organic compound with the molecular formula C30H22O4. It is known for its complex structure, consisting of a benzene ring substituted with two 3-phenoxyphenoxy groups. This compound is a white crystalline solid that is soluble in solvents like ethanol and dichloromethane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Bis(3-phenoxyphenoxy)benzene can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 1,3-dihydroxybenzene with 3-phenoxyphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Bis(3-phenoxyphenoxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding phenols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Phenolic compounds.

Substitution: Halogenated derivatives and other substituted aromatic compounds

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has been investigated for various applications in scientific research:

Chemistry

- Precursor for Organic Synthesis: It serves as a precursor for synthesizing complex organic molecules and polymers. Its unique structure allows for modifications that lead to new materials with tailored properties.

Biology

- Antioxidant Properties: Derivatives of this compound exhibit significant antioxidant activity, mimicking glutathione peroxidase, which reduces oxidative stress by neutralizing harmful peroxides.

- Antibacterial Activity: Studies demonstrate its effectiveness against biofilm-forming bacteria such as Bacillus subtilis and Pseudomonas aeruginosa, indicating potential uses in medical applications.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial properties of 1,3-Bis(3-phenoxyphenoxy)benzene showed a marked reduction in biofilm formation by pathogenic bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death.

Medicine

- Therapeutic Potential: Some derivatives show potential as candidates for antioxidant therapies due to their ability to mimic enzymatic activities that combat oxidative stress.

Industry

- High-performance Polymers: The compound is utilized in developing polymers with excellent mechanical and thermal properties suitable for electronics and coatings. Its chemical stability and performance under stress make it valuable in industrial applications.

Toxicological Studies

Research indicates potential toxicity associated with the compound:

- Animal Studies: Degenerative changes were observed in animal models (e.g., increased liver weight), though no acute mortality was noted at high concentrations.

- Human Studies: No skin irritation or allergic reactions were reported in human trials.

Mecanismo De Acción

The mechanism of action of 1,3-Bis(3-phenoxyphenoxy)benzene and its derivatives involves interactions with molecular targets such as enzymes and cellular membranes. For instance, its antioxidant properties are attributed to its ability to mimic the activity of glutathione peroxidase, an enzyme that reduces oxidative stress by neutralizing harmful peroxides. The antibacterial activity is likely due to the disruption of bacterial cell membranes, leading to cell death.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Bis(3-aminophenoxy)benzene: Similar in structure but contains amino groups instead of phenoxy groups.

1,3-Bis(3-nitrophenoxy)benzene: Contains nitro groups, making it more reactive in certain chemical reactions.

1,3-Bis(3-hydroxyphenoxy)benzene: Contains hydroxyl groups, enhancing its solubility in water and reactivity in condensation reactions.

Uniqueness

1,3-Bis(3-phenoxyphenoxy)benzene is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its derivatives exhibit a wide range of applications, from high-performance polymers to bioactive compounds with antioxidant and antibacterial properties.

Actividad Biológica

1,3-Bis(3-phenoxyphenoxy)benzene is an organic compound with the molecular formula C30H22O4. Its unique structure comprises a central benzene ring substituted with two 3-phenoxyphenoxy groups, contributing to its notable biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

- Molecular Formula: C30H22O4

- Molecular Weight: 466.49 g/mol

- Physical State: White crystalline solid

- Solubility: Soluble in ethanol and dichloromethane

- Melting Point: Approximately 42.8 °C

- Boiling Point: Ranges between 295 °C and 305 °C at 1.0 Torr pressure

The biological activity of this compound is primarily attributed to its interactions with cellular targets:

- Antioxidant Activity: The compound exhibits properties similar to glutathione peroxidase, reducing oxidative stress by neutralizing harmful peroxides.

- Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell death. Studies have shown significant antibacterial effects against biofilm-forming bacteria such as Bacillus subtilis and Pseudomonas aeruginosa .

Antioxidant Properties

Research indicates that derivatives of this compound demonstrate significant antioxidant activity. This is crucial for potential therapeutic applications in oxidative stress-related diseases .

Antimicrobial Effects

The compound has been shown to possess antimicrobial properties:

- In vitro studies demonstrate its effectiveness against various bacterial strains.

- A study reported a reduction in biofilm formation by pathogenic bacteria, highlighting its potential as an antibacterial agent .

Toxicological Studies

Toxicological assessments reveal that while the compound can cause degenerative changes in animal models (e.g., rats), no acute mortality was observed at high concentrations . Key findings include:

- Increased liver weight and hypertrophy in repeated-dose studies.

- No skin irritation or allergic reactions noted in human studies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Bis(3-aminophenoxy)benzene | Amino groups instead of phenoxy groups | Antioxidant and antibacterial |

| 1,3-Bis(3-nitrophenoxy)benzene | Nitro groups | Increased reactivity |

| 1,3-Bis(3-hydroxyphenoxy)benzene | Hydroxyl groups | Enhanced solubility and reactivity |

Study on Antibacterial Activity

A recent study evaluated the antibacterial effects of this compound against biofilm-forming bacteria. The results indicated a significant reduction in biofilm formation compared to controls, suggesting its utility in clinical settings for treating infections caused by resistant bacterial strains .

Antioxidant Potential Assessment

In another study focusing on oxidative stress models, derivatives of the compound exhibited potent antioxidant activity comparable to established antioxidants. This suggests potential applications in developing therapies for conditions associated with oxidative damage .

Propiedades

IUPAC Name |

1,3-bis(3-phenoxyphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O4/c1-3-10-23(11-4-1)31-25-14-7-16-27(20-25)33-29-18-9-19-30(22-29)34-28-17-8-15-26(21-28)32-24-12-5-2-6-13-24/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKDSALTQSQPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062429 | |

| Record name | Benzene, 1,3-bis(3-phenoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid with no to mild odor of phenol; [SantoLubes MSDS] | |

| Record name | 1,3-Bis(3-phenoxyphenoxy)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2455-71-2 | |

| Record name | 1,3-Bis(3-phenoxyphenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2455-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(3-phenoxyphenoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(3-phenoxyphenoxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-bis(3-phenoxyphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3-bis(3-phenoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(3-phenoxyphenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(3-PHENOXYPHENOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IXO403NRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.